2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
The compound “2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide” is a structurally complex acetamide derivative featuring a fused imidazo[2,1-c][1,2,4]triazole core. Key structural attributes include:
- A 4-ethoxyphenyl substituent at the 7-position of the imidazo-triazole ring, which may enhance electron-donating properties and influence solubility.
- A thioether linkage (–S–) at the 3-position of the heterocycle, connecting it to the acetamide moiety.
Properties
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-5-30-19-8-6-18(7-9-19)27-10-11-28-22(27)25-26-23(28)31-14-20(29)24-21-16(3)12-15(2)13-17(21)4/h6-9,12-13H,5,10-11,14H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAAZDPRCRAMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactionsThe final step often involves the formation of the sulfanyl-acetamide linkage under mild conditions using reagents such as thioacetic acid and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazo[2,1-c][1,2,4]triazole core.
Substitution: The ethoxyphenyl and trimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazo[2,1-c][1,2,4]triazole derivatives, and substituted phenyl derivatives.
Scientific Research Applications
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related acetamides from the literature:
Key Observations
Electronic and Steric Effects: The 4-ethoxyphenyl group in the target compound likely provides electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl in 6m or the nitro group in compound 11 . This may influence reactivity or binding affinity.
Synthetic Pathways :
- The target compound’s thioacetamide linkage suggests a synthesis route involving thiol-alkylation, akin to methods used for analogs in and (e.g., reaction of thiol intermediates with bromoacetamide) .
- By contrast, compound 7a incorporates an oxime group via hydroxylamine reflux, a step absent in the target’s likely synthesis.
Spectroscopic Signatures: IR spectra of similar compounds show consistent C=O stretches (~1669–1678 cm⁻¹) and C–S vibrations (~680–785 cm⁻¹), aligning with expected features of the target compound . The absence of a nitro (–NO₂) or oxime (–NOH) group in the target differentiates its spectral profile from compounds 7a and 11 .
Biological Implications :
- While the target compound’s activity is unconfirmed, structural analogs demonstrate diverse bioactivities:
Biological Activity
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a compound belonging to the imidazo[2,1-c][1,2,4]triazole class. This compound is characterized by its unique structural features which include an imidazole core linked to a sulfanyl group and various aromatic substituents. The biological activity of this compound is of significant interest due to its potential therapeutic applications.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways leading to various pharmacological effects. Further research is necessary to clarify the precise molecular pathways involved in its action .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the imidazo[2,1-c][1,2,4]triazole class. For instance:
- In vitro Studies : Compounds similar to this compound have shown promising results against various cancer cell lines. For example, derivatives have been tested on cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values ranging from 2.38–3.77 μM .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 4e | SISO | 2.87 |
| 5l | RT-112 | 3.06 |
These findings suggest that modifications in the structure can significantly influence the anticancer activity.
Antibacterial and Other Activities
The broader pharmacological profile of imidazo[2,1-c][1,2,4]triazoles includes antibacterial properties among others. A review of triazole derivatives indicates that they exhibit a range of biological activities including antifungal and antiviral effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific substitutions on the triazole ring and the aromatic groups significantly affect the biological activity of these compounds. For instance:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring has been correlated with increased anticancer potency.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives based on the imidazo[2,1-c][1,2,4]triazole scaffold. These compounds were subjected to cytotoxicity assays against human cancer cell lines:
Q & A
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield and purity?
The synthesis involves multi-step processes, including:
- Imidazo-triazole core formation : Condensation of glyoxal derivatives with amines under acidic conditions (e.g., HCl catalysis) .
- Sulfanyl-acetamide coupling : Thiol-alkylation using chloroacetamide intermediates in ethanol/KOH at reflux (1–5 hours) .
- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity . Optimization Tip: Use Design of Experiments (DoE) to balance reaction time, temperature, and catalyst loading (e.g., Zeolite Y-H or pyridine) .
Q. Which spectroscopic and chromatographic methods are critical for confirming structural integrity?
Key methods include:
- NMR : H/C NMR to verify imidazo-triazole proton environments and acetamide carbonyl signals (δ 168–170 ppm) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) to confirm molecular ion peaks (e.g., [M+H]) and detect impurities .
- IR : Stretching bands for C=O (~1650 cm) and S–C (~680 cm) .
Q. What preliminary biological screening assays are suitable for this compound?
Standard assays include:
- Antiproliferative Activity : MTT assays on cancer cell lines (IC determination) .
- Anti-inflammatory Potential : Carrageenan-induced paw edema in rodents, comparing efficacy to diclofenac sodium .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) .
Advanced Research Questions
Q. How can substituent variations (e.g., ethoxyphenyl vs. chlorophenyl) impact structure-activity relationships (SAR)?
Substituent effects are critical for target affinity:
| Substituent | Target Affinity (IC, nM) | Solubility (LogP) | Stability (t, h) |
|---|---|---|---|
| 4-Ethoxyphenyl | 120 ± 15 (kinase X) | 2.1 | 8.2 |
| 4-Chlorophenyl | 85 ± 10 (kinase X) | 2.8 | 6.5 |
| 4-Methoxyphenyl | 150 ± 20 (kinase X) | 1.9 | 7.8 |
| Key Insight: Electron-withdrawing groups (e.g., Cl) enhance target binding but reduce solubility. Ethoxy groups balance lipophilicity and metabolic stability . |
Q. What strategies resolve contradictions in bioactivity data across studies?
Common issues and solutions:
- Variable Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with reference inhibitors .
- Purity Discrepancies : Use orthogonal purification (HPLC + recrystallization) and quantify impurities via LC-MS .
- Species-Specific Effects : Cross-test in human primary cells vs. rodent models .
Q. How can computational modeling predict binding modes and metabolic pathways?
- Docking Studies : AutoDock Vina or Schrödinger Suite to simulate interactions with kinase active sites (e.g., hydrogen bonding with triazole N3) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes (50 ns trajectories) .
- ADME Prediction : SwissADME to estimate CYP450 metabolism (major oxidation at ethoxy group) .
Q. What reaction optimization techniques improve scalability for gram-scale synthesis?
- Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., imidazole ring formation) reduce byproducts and enhance safety .
- Catalyst Screening : Test Pd/C, Zeolites, or organocatalysts to reduce reaction time (e.g., from 12h to 3h for acetamide coupling) .
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing .
Methodological Considerations Table
| Challenge | Recommended Approach | Key Evidence |
|---|---|---|
| Low Yield in Sulfanyl Coupling | Use 1.2 eq. KCO, DMF, 80°C | |
| Poor Solubility in Bioassays | Formulate with 10% DMSO/PEG-400 | |
| Oxidative Degradation | Add 0.1% BHT antioxidant in storage | |
| Isomerization During Synthesis | Control pH (<6) in aqueous steps |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
